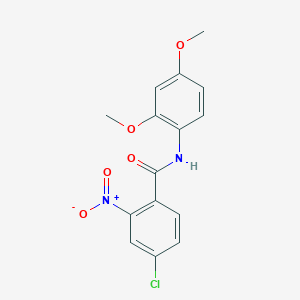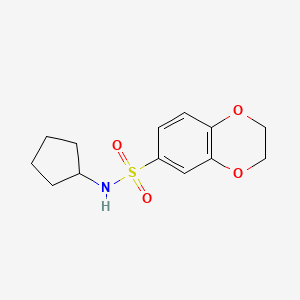![molecular formula C21H15FN2O B5863580 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline, also known as FbOQ, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain.
作用机制
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor by glutamate. As a result, this compound blocks the influx of calcium ions into the neuron, which is necessary for the induction of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the density of dendritic spines, which are important for synaptic plasticity and are often lost in neurodegenerative diseases. This compound has also been shown to reduce the levels of several proteins that are involved in synaptic plasticity, such as PSD-95 and GluR1.
实验室实验的优点和局限性
One of the main advantages of using 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This may require higher concentrations of the compound to achieve the desired effect, which can increase the risk of non-specific effects.
未来方向
There are several future directions for research on 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline. One area of interest is the role of NMDA receptors in neurodegenerative diseases and psychiatric disorders. This compound could be used to investigate the involvement of these receptors in the pathogenesis of these diseases and to identify potential therapeutic targets. Another area of interest is the development of more potent and selective NMDA receptor antagonists, which could improve the efficacy and safety of these compounds for clinical use. Finally, this compound could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems and their role in brain function and disease.
合成方法
The synthesis of 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline involves several steps, starting from the reaction of 4-fluorobenzyl alcohol with 2-nitrophenylacetic acid to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride, followed by a condensation reaction with 2-chloroquinoxaline to produce this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学研究应用
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes in the brain. It has been shown to block NMDA receptor-mediated synaptic plasticity, which is important for learning and memory. This compound has also been used to study the involvement of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in psychiatric disorders such as schizophrenia and depression.
属性
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-17-9-5-15(6-10-17)14-25-18-11-7-16(8-12-18)21-13-23-19-3-1-2-4-20(19)24-21/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXBCUMOWHZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)




![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)